REACTION_CXSMILES
|
Br[C:2](Br)=[CH:3][CH2:4][CH:5]1[CH2:9][CH2:8][CH2:7][N:6]1[C:10]([O:12][C:13]([CH3:16])([CH3:15])[CH3:14])=[O:11].C([Li])CCC>O1CCCC1>[CH2:4]([CH:5]1[CH2:9][CH2:8][CH2:7][N:6]1[C:10]([O:12][C:13]([CH3:16])([CH3:15])[CH3:14])=[O:11])[C:3]#[CH:2]
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Name
|
tert-butyl 2-(3,3-dibromoprop-2-en-1-yl)pyrrolidine-1-carboxylate
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Quantity
|
103 g
|
Type
|
reactant
|
Smiles
|
BrC(=CCC1N(CCC1)C(=O)OC(C)(C)C)Br
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Name
|
|
Quantity
|
231 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-80 °C
|
Type
|
CUSTOM
|
Details
|
to stir for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Into a 3,000 ml 3-necked roundbottom flask purged
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Type
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TEMPERATURE
|
Details
|
maintained with an inert atmosphere of nitrogen
|
Type
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TEMPERATURE
|
Details
|
was maintained at −80° C.
|
Type
|
ADDITION
|
Details
|
(180 minute addition time)
|
Duration
|
180 min
|
Type
|
TEMPERATURE
|
Details
|
to warm to ambient temperature
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was quenched by the addition of 500 mL of water
|
Type
|
EXTRACTION
|
Details
|
The resulting solution was extracted three times with 500 mL of diethyl ether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined organic layers were dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by flash column chromatography (ethylacetate/petroleum ether gradient)
|
Reaction Time |
1 h |
Name
|
tert-butyl 2-prop-2-yn-1-ylpyrrolidine-1-carboxylate
|
Type
|
product
|
Smiles
|
C(C#C)C1N(CCC1)C(=O)OC(C)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |